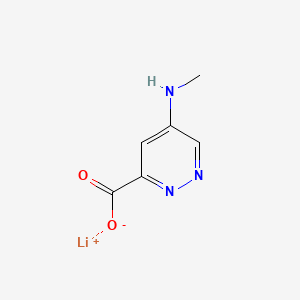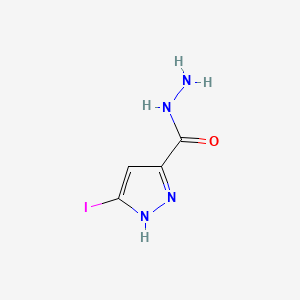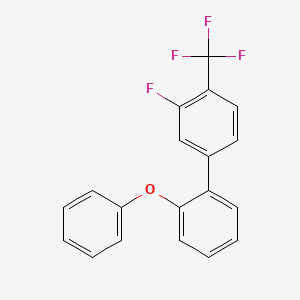
3'-Fluoro-2-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. The presence of fluorine and trifluoromethyl groups in this compound can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of fluorine atoms into the biphenyl structure.
Phenoxylation: Attachment of a phenoxy group to the biphenyl core.
Trifluoromethylation: Introduction of a trifluoromethyl group.
Common reagents used in these reactions include fluorinating agents (e.g., N-fluorobenzenesulfonimide), phenol derivatives, and trifluoromethylating agents (e.g., trifluoromethyl iodide). Reaction conditions often involve the use of catalysts, such as palladium or copper complexes, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation, phenoxylation, and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The biphenyl core can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.
Industry: As an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
2-Phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine substituent.
3’-Fluoro-2-phenoxy-1,1’-biphenyl: Lacks the trifluoromethyl group.
3’-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the phenoxy group.
Uniqueness
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of fluorine, phenoxy, and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This combination can enhance its stability, lipophilicity, and binding affinity for specific molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C19H12F4O |
|---|---|
分子量 |
332.3 g/mol |
IUPAC名 |
2-fluoro-4-(2-phenoxyphenyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H12F4O/c20-17-12-13(10-11-16(17)19(21,22)23)15-8-4-5-9-18(15)24-14-6-2-1-3-7-14/h1-12H |
InChIキー |
RYXZYSYGTNFUHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC(=C(C=C3)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13471595.png)
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
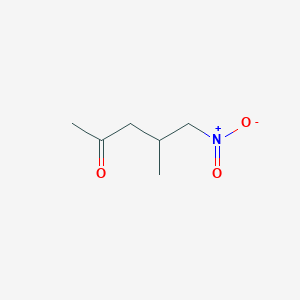

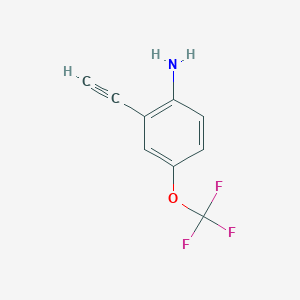
![4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)
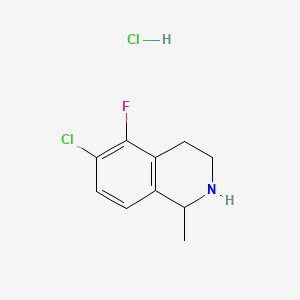
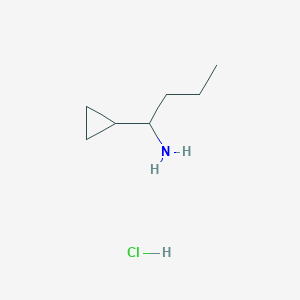
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)

